molecular formula C16H12BrN3OS B2663487 2-bromo-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391226-66-7

2-bromo-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2663487
M. Wt: 374.26
InChI Key: MELSBVSZHCUPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-bromo-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H12BrNO . It is used for industrial and scientific research purposes .


Physical And Chemical Properties Analysis

This compound has a density of 1.445g/cm3 . Its boiling point is 317.8°C at 760mmHg . Unfortunately, the melting point was not available .

Scientific Research Applications

Synthesis of Thiadiazole Derivatives

Research has demonstrated the efficiency of microwave irradiation in the synthesis of thiadiazole derivatives, including those similar to 2-bromo-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. This method offers a cleaner, faster, and more efficient approach compared to traditional thermal heating, highlighting its utility in the development of compounds with potential biological activities (Saeed, 2009).

Anticancer Evaluation

A series of novel Schiff bases containing a thiadiazole scaffold have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. These compounds, which share structural similarities with 2-bromo-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, have shown promising anticancer activity, with some exhibiting GI50 values comparable to the standard drug Adriamycin. This research underscores the potential of thiadiazole derivatives in anticancer drug development (Tiwari et al., 2017).

Photosensitizer Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole-containing groups, similar to 2-bromo-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, have revealed their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable for photodynamic therapy applications (Pişkin et al., 2020).

Antifungal Agent Synthesis

Research on the synthesis of thiazole and benzamide derivatives, similar to 2-bromo-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, has explored their potential as antifungal agents. These studies have led to the development of novel compounds with significant antifungal activity, contributing to the search for new antifungal drugs (Narayana et al., 2004).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-6-2-3-7-11(10)15-19-20-16(22-15)18-14(21)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELSBVSZHCUPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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